

# Reproducibility of NSI-189's Effects on Hippocampal Volume: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic agents capable of reversing hippocampal atrophy, a key pathological feature in several neurological and psychiatric disorders, has led to the investigation of novel compounds like NSI-189. This guide provides a comparative analysis of the available evidence on the reproducibility of NSI-189's effects on hippocampal volume, placed in the context of other interventions with similar proposed outcomes. While preclinical data has suggested a significant impact of NSI-189 on hippocampal neurogenesis and volume, the translation and reproducibility of these findings, particularly in clinical settings, warrant a closer examination.

# NSI-189: An Overview of its Effects on Hippocampal Volume

NSI-189 is an experimental neurogenic compound that has been investigated for its potential to treat major depressive disorder (MDD), cognitive impairment, and other neurological conditions. The proposed mechanism of action centers on its ability to stimulate neurogenesis in the hippocampus, a brain region crucial for memory and mood regulation, thereby potentially increasing its volume.[1][2]

### **Preclinical Evidence**

Initial preclinical studies in healthy mice reported that oral administration of NSI-189 led to a significant increase in hippocampal volume and stimulated the growth of new neurons.[3] These early findings generated considerable interest in NSI-189 as a potential therapeutic







agent for conditions associated with hippocampal atrophy. However, specific quantitative data, such as the percentage increase in hippocampal volume in these non-pathological animal models, have not been consistently published in peer-reviewed literature and are often cited as proprietary data ("Data on file, Neuralstem").

In a study on irradiated rats, a model for cognitive dysfunction following radiation therapy, NSI-189 treatment was found to enhance neurogenesis. However, it did not result in a significant change in hippocampal volume, suggesting that the effects of NSI-189 on hippocampal structure may be dependent on the underlying physiological or pathological context.[3][4]

#### **Clinical Evidence**

A Phase 1b clinical trial of NSI-189 in patients with MDD included exploratory analysis of hippocampal volume using Magnetic Resonance Imaging (MRI). The study reported a "modest, though not statistically significant, increase in the left hippocampal volume" in patients treated with NSI-189.[2] The researchers noted that this finding should be interpreted with caution due to the small sample size and the lack of a statistically significant difference compared to the placebo group. A subsequent Phase 2 trial in MDD patients failed to meet its primary endpoint for antidepressant efficacy, and detailed results on hippocampal volume changes from this larger study are not readily available in the public domain.

## **Comparative Analysis with Alternative Interventions**

To provide a broader perspective, it is useful to compare the evidence for NSI-189 with that of other interventions reported to influence hippocampal volume.



| Intervention | Primary<br>Indication(s)                          | Reported Effect on<br>Hippocampal<br>Volume                                                                                                                                                                                    | Supporting<br>Evidence                                  |
|--------------|---------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| NSI-189      | Major Depressive<br>Disorder<br>(investigational) | - Preclinical (healthy mice): Reported to cause a "significant increase" (quantitative data not publicly available).[3]- Preclinical (irradiated rats): No significant change.[4]- Clinical (MDD): Nonsignificant increase.[2] | Preclinical studies,<br>Phase 1b clinical trial.        |
| Lithium      | Bipolar Disorder                                  | - Clinical (Bipolar Disorder): Associated with increased hippocampal volume compared to unmedicated patients and healthy controls. [5][6]                                                                                      | Multiple clinical MRI studies, including meta-analyses. |
| Tianeptine   | Major Depressive<br>Disorder                      | - Preclinical (stress<br>models): Prevents<br>stress-induced<br>reduction and can<br>increase volume<br>above that of stressed<br>controls.[7][8][9]                                                                           | Preclinical studies in animal models of stress.         |

## **Experimental Protocols**

The methodologies employed to assess hippocampal volume are critical for interpreting and comparing the results across different studies.



## **Preclinical Assessment of Hippocampal Volume**

In animal studies, hippocampal volume is typically assessed post-mortem using histological techniques.

- Tissue Processing: Animals are euthanized, and their brains are extracted, fixed (e.g., in paraformaldehyde), and processed for sectioning.
- Staining: Brain sections are stained with dyes like cresyl violet (Nissl stain) to visualize neuronal cell bodies.
- Stereology: Unbiased stereological methods, such as the Cavalieri principle, are used to
  estimate the volume of the hippocampus from the serial sections. This involves
  systematically sampling sections and using a grid of points to estimate the cross-sectional
  area, which is then integrated over the entire structure to calculate the volume.

#### **Clinical Assessment of Hippocampal Volume**

In human studies, hippocampal volume is measured non-invasively using structural MRI.

- MRI Acquisition: High-resolution T1-weighted anatomical images of the brain are acquired.
   Standardized protocols, such as those developed for the Alzheimer's Disease Neuroimaging Initiative (ADNI), are often used to ensure consistency across sites and scanners.[1]
- Volumetric Analysis: The volume of the hippocampus is quantified from the MRI scans using various software packages. This can be done through:
  - Manual Tracing: A highly trained operator manually delineates the boundaries of the hippocampus on each MRI slice. This is considered a gold standard but is time-consuming and requires significant expertise.
  - Automated Segmentation: Software algorithms automatically identify and segment the hippocampus based on anatomical atlases and image intensity.[10][11][12] Techniques like voxel-based morphometry (VBM) can also be used to assess differences in regional brain volume between groups.[5]

## Signaling Pathways and Experimental Workflows



The following diagrams illustrate the proposed mechanisms and workflows related to the study of NSI-189 and hippocampal volume.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Steps to standardization and validation of hippocampal volumetry as a biomarker in clinical trials and diagnostic criteria for Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Antidepressant Stimulates Neuron Growth Gateway Psychiatric [gatewaypsychiatric.com]
- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of lithium on hippocampal volume in elderly bipolar patients: a study using voxel-based morphometry PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smaller hippocampal volumes in patients with bipolar disorder are masked by exposure to lithium: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Stress-induced changes in cerebral metabolites, hippocampal volume, and cell proliferation are prevented by antidepressant treatment with tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Automated Technique for Measuring Hippocampal Volumes from MR Imaging Studies PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethndis.org [ethndis.org]
- 12. cortechs.ai [cortechs.ai]
- To cite this document: BenchChem. [Reproducibility of NSI-189's Effects on Hippocampal Volume: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801168#reproducibility-of-nsi-189-s-effects-on-hippocampal-volume]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com